2,6-Difluoro-4-(4-propylcyclohexyl)benzoic acid
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Overview
Description
2,6-Difluoro-4-(4-propylcyclohexyl)benzoic acid: is an organic compound with the molecular formula C16H20F2O2 and a molecular weight of 282.33 g/mol . This compound is a derivative of benzoic acid, characterized by the presence of two fluorine atoms at the 2 and 6 positions, and a 4-propylcyclohexyl group at the 4 position of the benzene ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-(4-propylcyclohexyl)benzoic acid typically involves the following steps:
Fluorination: Introduction of fluorine atoms at the 2 and 6 positions of the benzene ring.
Cyclohexylation: Attachment of the 4-propylcyclohexyl group to the 4 position of the benzene ring.
Carboxylation: Introduction of the carboxyl group to form the benzoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the manufacturer and desired application .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the carboxyl group.
Reduction: Reduction reactions may target the fluorine atoms or the cyclohexyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Biology:
Biochemical Studies: The compound is used to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry:
Polymer Production: The compound is used in the production of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-(4-propylcyclohexyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the cyclohexyl group play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
2,4-Difluorobenzoic acid: Similar structure but with fluorine atoms at the 2 and 4 positions.
2,6-Difluoro-4-hydroxybenzonitrile: Contains a hydroxyl group and a nitrile group instead of the propylcyclohexyl group.
Uniqueness: 2,6-Difluoro-4-(4-propylcyclohexyl)benzoic acid is unique due to the presence of the 4-propylcyclohexyl group, which imparts specific chemical and physical properties. This makes it suitable for specialized applications in various fields .
Properties
CAS No. |
333974-50-8 |
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Molecular Formula |
C16H20F2O2 |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
2,6-difluoro-4-(4-propylcyclohexyl)benzoic acid |
InChI |
InChI=1S/C16H20F2O2/c1-2-3-10-4-6-11(7-5-10)12-8-13(17)15(16(19)20)14(18)9-12/h8-11H,2-7H2,1H3,(H,19,20) |
InChI Key |
VLNLVUURIIPCOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC(=C(C(=C2)F)C(=O)O)F |
Origin of Product |
United States |
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